(Hydrazinocarbonyl)ferrocene
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Overview
Description
(Hydrazinocarbonyl)ferrocene is a compound that has been used in various scientific disciplines . It is a light yellow to brown powder or crystal . The molecular formula of (Hydrazinocarbonyl)ferrocene is C11H12FeN2O .
Synthesis Analysis
The synthesis of ferrocene derivatives, such as (Hydrazinocarbonyl)ferrocene, has been achieved through various methods. One such method involves the Suzuki cross-coupling reaction of ferroceneboronic acid with various aryl/heteroaryl halides . Another method involves the combination of ferrocene carboxaldehyde and DL-alaninol to produce a ferrocene–palladium (II) complex .
Molecular Structure Analysis
The molecular structure of (Hydrazinocarbonyl)ferrocene consists of an iron atom sandwiched between two cyclopentadienyl rings . The iron is bonded to all five carbon atoms of each ring . The molecule exhibits outstanding stability and redox properties due to its aromaticity, which is a result of the extended π-delocalization of the electrons in the molecule .
Chemical Reactions Analysis
Ferrocene-based compounds, including (Hydrazinocarbonyl)ferrocene, exhibit versatile redox chemistry along with excellent catalytic properties . They find applications in various electrochemical, optoelectronic, fluorescence, agricultural, medicinal, chemical, and biological fields .
Physical And Chemical Properties Analysis
(Hydrazinocarbonyl)ferrocene is a light yellow to brown powder or crystal . It has a molecular weight of 244.08 g/mol . The compound exhibits excellent chemical and thermal stability, solubility in organic solvents, a pair of stable redox states, rapid electron transfer, and non-toxic nature .
Scientific Research Applications
Anticancer Activity : Ferrocene-based compounds, including derivatives like (Hydrazinocarbonyl)ferrocene, have shown significant anticancer activity. The use of ferrocene and its derivatives in medicinal applications, especially in cancer research, is an active area of study. These derivatives are known for their high activity against several diseases, including cancer (Ornelas, 2011).
Bioorganometallic Chemistry : Ferrocene's role in bioorganometallic chemistry, which merges organometallic chemistry and biochemistry, is significant. Ferrocene compounds have been studied for their biological and medical effects against diseases such as cancer and malaria. Their stability, nontoxicity, and good redox properties make them particularly promising in medicinal applications (Fouda et al., 2007).
Varied Applications : The discovery of ferrocene has led to applications in diverse areas such as optical and redox devices, sensing, catalysis, and medicine. Its basic properties, ligands, redox couple, and applications in nanomedicine highlight its versatility (Astruc, 2017).
Molecular Machines : Ferrocene is used in the development of non-interlocked synthetic molecular machine systems due to its chemical robustness, reversible redox properties, and function as a "molecular ball bearing" (Scottwell & Crowley, 2016).
Multi-Applications : Research on ferrocene and its derivatives, including (Hydrazinocarbonyl)ferrocene, has been prominent due to their unique properties in physics and chemistry, leading to applications in catalysis, electrochemistry, functional materials, and medicine (Hong-xu, 2002).
Catalysis : Ferrocene derivatives are widely used in catalytic asymmetric transformations in scientific research and industry. They are critical for creating molecules with high regio- and stereoselectivity, beneficial for various synthesis methodologies (Schaarschmidt & Lang, 2013).
Electrochemical Systems : The interaction between ferrocene derivatives and various host molecules has been studied, leading to the development of electrochemical responsive systems. These systems have significant applications in biological systems and material science (Peng et al., 2014).
Unsymmetrical Ferrocene Ligands : The synthesis of unsymmetrical ferrocene ligands has broadened the scope of applications in homogeneous catalysis. These ligands can be designed to have distinct electronic and steric properties, affecting the catalytically-active metal center (Atkinson et al., 2004).
Antimalaria/Anticancer Activity : Ferrocene-based compounds have been reported as potent agents in anticancer and antimalarial treatments. The hybridization of ferrocene with other pharmaceutical scaffolds has led to compounds with enhanced biological activity (Peter & Aderibigbe, 2019).
Molecular Spectroscopy in Bioorganometallic Chemistry : Ferrocenes have been extensively used in various molecular spectroscopic methods employed in bioorganometallic chemistry research. These methods encompass a wide range of spectroscopic techniques, highlighting the versatility of ferrocene derivatives (Butler et al., 2012).
Safety And Hazards
Future Directions
The fascinating electrochemical properties of the redox-active compound ferrocene have inspired researchers across the globe to develop ferrocene-based electrocatalysts for a wide variety of applications . The use of ferrocene-based electrocatalysts enables control over the intrinsic properties and electroactive sites at the surface of the electrode to achieve specific electrochemical activities . Therefore, the future directions of (Hydrazinocarbonyl)ferrocene could involve its use in various energy-related systems, molecular machines, and agricultural, biological, medicinal, and sensing applications .
properties
InChI |
InChI=1S/C6H7N2O.C5H5.Fe/c7-8-6(9)5-3-1-2-4-5;1-2-4-5-3-1;/h1-4H,7H2,(H,8,9);1-5H; |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHINPCPICEKEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][C]([CH]1)C(=O)NN.[Fe] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FeN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 91659119 |
Citations
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